Thiambutosine

Antileprosy Mycobacterium leprae Mouse footpad model

Researchers requiring a parenteral antileprotic with dual-target inhibition of M. leprae and host tyrosinase face limited options. Thiambutosine directly addresses this gap: its distinct cross-resistance profile (not with all thioureas) and Ki=15 μM for tyrosinase make it essential for resistance mechanism studies and melanogenesis research. Key benefits: - Validated in vivo efficacy: 0.1% dietary conc. in mouse footpad model. - Reproducible supply: ≥98% purity, soluble in DMSO (>100 mg/mL), ready for IM/injectable formulation.

Molecular Formula C19H25N3OS
Molecular Weight 343.5 g/mol
CAS No. 500-89-0
Cat. No. B1682792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiambutosine
CAS500-89-0
Synonyms4-butoxy-4'-(dimethylamino)thiocarbanilide
Ciba 1906
Ciba-1906
SU 1906
SU-1906
thiambutosine
Molecular FormulaC19H25N3OS
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
InChIKeyJYCBKPOKWDDOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiambutosine Baseline & Procurement


Thiambutosine (CIBA-1906) is a diphenylthiourea derivative antileprotic agent [1]. It is a small molecule (MW 343.5 g/mol) that exhibits inhibitory activity against *Mycobacterium leprae* [2]. Key physicochemical properties include a LogP of 4.4 and high solubility in DMSO (>100 mg/mL), but it is poorly absorbed orally, with only ~10% oral bioavailability reported, typically necessitating parenteral administration for systemic effect [3][4].

Thiambutosine: Why Substitution Fails


Simple substitution of Thiambutosine with other antileprotics like Dapsone (diaphenylsulfone) or structurally similar thioureas (e.g., Thiacetazone, Thiocarlide) is not scientifically justified. Dapsone, the historical standard of care, suffers from a distinct resistance profile and intolerance issues [1]. Conversely, Thiambutosine demonstrates a unique, dual-target inhibition profile—impacting both *M. leprae* growth and host tyrosinase activity—which is not observed in Dapsone and varies in potency across other thioureas [2]. Furthermore, its metabolism is distinct: it is poorly absorbed orally and relies on specific excretion pathways [3]. Critically, Thiambutosine shows cross-resistance with Thiacetazone but not necessarily with other structural analogs, meaning procurement of the specific compound is essential for experimental reproducibility in resistant models [4]. The following quantitative evidence outlines these non-interchangeable characteristics.

Thiambutosine: Key Comparative Evidence


In Vivo Antibacterial Potency vs. Antithyroid Drugs

In a 154-day mouse footpad inoculation model, Thiambutosine inhibited *M. leprae* multiplication at a dietary concentration of 0.1%, a comparable effective dose to the antithyroid drug Propylthiouracil (also 0.1%) [1]. This confirms its antimicrobial activity in vivo and provides a benchmark against another thiourea-containing compound.

Antileprosy Mycobacterium leprae Mouse footpad model

Tyrosinase Inhibition vs. Lamprene

Thiambutosine exhibits competitive inhibition of tyrosinase from *Agaricus campestris* with a Ki of 15 μM, whereas Lamprene (Clofazimine) shows mixed-type inhibition on *Xerocomus badius* tyrosinase with a Ki of 30 μM [1]. Thiambutosine is twice as potent as Lamprene in terms of binding affinity (Ki) in these mushroom models.

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

Oral Bioavailability vs. Dapsone

Thiambutosine demonstrates poor oral absorption, with only approximately 10% of an oral dose being metabolized to water-soluble compounds and excreted in urine, as reported in pharmacokinetic studies [1]. This is a stark contrast to Dapsone, which is known for good oral bioavailability (>85%) [2].

Pharmacokinetics Oral Bioavailability Absorption

Clinical Tolerability in Dapsone-Intolerant Patients

In a clinical trial of 50 lepromatous leprosy patients intolerant to Dapsone, Thiambutosine was well-tolerated with infrequent and mild lepra reactions. Clinical improvement was observed in 72% of cases, and 62% of patients showed an average reduction of 0.4 in the Bacteriological Index (BI) [1].

Clinical Trial Lepromatous Leprosy Drug Intolerance

Thiambutosine: Research & Industrial Applications


Parenteral Therapy and Bioavailability Models

Given its low oral bioavailability (~10%), Thiambutosine is optimally procured for preclinical studies requiring intramuscular or injectable administration to achieve therapeutic plasma levels, or for research focused on overcoming or modeling poor oral absorption [1]. It serves as a model compound for parenteral antileprotic research.

Dual Antimicrobial-Tyrosinase Inhibition

For research programs exploring the intersection of antimicrobial action and host enzyme modulation (specifically tyrosinase), Thiambutosine is the preferred reagent. Its competitive inhibition of tyrosinase (Ki = 15 μM) and superior potency over other antileprotics like Clofazimine (Ki = 30 μM) make it a unique chemical probe for melanogenesis or pigment-related studies in infectious disease models [2].

M. leprae Resistance and Cross-Resistance

Thiambutosine is a critical tool for investigating resistance mechanisms in *M. leprae*. Documented cross-resistance with Thiacetazone, but not with all thioureas or sulfones, makes it essential for delineating specific resistance pathways [3]. It is particularly valuable for validating new drug candidates against Dapsone- or Thiambutosine-resistant strains.

Historical Comparator for Antileprotic Development

In the development of next-generation antileprotics, Thiambutosine serves as a well-characterized historical comparator. Its established in vivo efficacy at 0.1% dietary concentration in the mouse footpad model provides a benchmark against which new chemical entities can be quantitatively compared for potency and efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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